molecular formula C16H16N4O4 B2511754 1,4-Bis(2-nitrophenyl)piperazine CAS No. 16264-16-7

1,4-Bis(2-nitrophenyl)piperazine

Cat. No.: B2511754
CAS No.: 16264-16-7
M. Wt: 328.328
InChI Key: OJCCSOXIDWVLHG-UHFFFAOYSA-N
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Description

“1,4-Bis(2-nitrophenyl)piperazine” is a chemical compound with the molecular formula C16H16N4O4 . It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . Methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” has been elucidated using conformational analysis . Among the conformations determined as a result of the conformation analysis, the molecular structure with the lowest energy was determined .

Scientific Research Applications

Antibacterial and Biofilm Inhibition

1,4-Bis(2-nitrophenyl)piperazine derivatives have shown promising results in antibacterial and biofilm inhibition studies. Notably, a derivative compound exhibited significant antibacterial efficacies against E. coli, S. aureus, and S. mutans strains, outperforming the reference antibiotic Ciprofloxacin in biofilm inhibition activities. Additionally, this compound demonstrated effective biofilm inhibition activities against S. aureus, S. mutans, and E. coli strains. Inhibitory activities against MurB enzyme, crucial for bacterial cell wall synthesis, were also notable (Mekky & Sanad, 2020).

Anticancer Activities

Structural and docking analyses of this compound derivatives have indicated strong binding affinities to DNA, suggesting potential anti-tumor effects. The molecular docking studies predicted these derivatives to possess strong anti-tumor activities, highlighting their potential as anticancer agents (Demirağ et al., 2022).

Crystallographic Insights

Research has detailed the crystal structures of related triazenes involving this compound, providing insights into the compound's molecular configuration. These studies contribute to a better understanding of the compound's structural dynamics, which is crucial for its applications in various scientific fields (Little et al., 2008).

Antioxidant Properties

Studies have also explored the antioxidant properties of this compound derivatives. For instance, a derivative showed potential as an antioxidant, indicated by its IC50 values in the DPPH free radical method. These findings suggest the compound's utility in combating oxidative stress (Prabawati, 2016).

Safety and Hazards

The safety data sheet for a similar compound, “1-(4-Nitrophenyl)piperazine”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

1,4-bis(2-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c21-19(22)15-7-3-1-5-13(15)17-9-11-18(12-10-17)14-6-2-4-8-16(14)20(23)24/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCCSOXIDWVLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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